molecular formula C11H15BrO B3223854 1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene CAS No. 1225798-62-8

1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene

Cat. No.: B3223854
CAS No.: 1225798-62-8
M. Wt: 243.14 g/mol
InChI Key: SMMJDTKBJKLAFI-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Halogenated Aromatic Ethers in Chemical Synthesis

Substituted halogenated aromatic ethers represent a critically important class of compounds in organic synthesis. Their significance stems from the unique combination of an ether linkage and a halogen substituent on an aromatic ring. The ether group is generally stable and can influence the electronic properties of the benzene (B151609) ring, affecting its reactivity and the orientation of subsequent reactions.

The halogen atom, in this case, bromine, serves as a highly versatile functional "handle." Aryl bromides are key substrates in a multitude of metal-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. Consequently, brominated aromatic compounds are indispensable precursors for constructing complex molecular architectures, including those found in medicinally active compounds and advanced materials. The strategic placement of the bromo group on the aromatic ring is crucial for its utility in reactions such as Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings, enabling chemists to connect the aromatic core to other molecular fragments.

Structural Features and Nomenclature of 1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene

The structure of this compound is defined by a benzene ring with five substituents. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name systematically describes the arrangement of these groups. The numbering of the benzene ring is prioritized to give the principal functional groups the lowest possible locants. In this case, the substituents are a bromo group (-Br), two methyl groups (-CH₃), and a propan-2-yloxy (or isopropoxy) group (-OCH(CH₃)₂).

The name "this compound" indicates:

Benzene: The core six-carbon aromatic ring.

1-Bromo: A bromine atom is located at the C1 position.

4,5-dimethyl: Two methyl groups are attached to the C4 and C5 positions of the ring.

2-(propan-2-yloxy): An ether linkage is present at the C2 position, where the oxygen is connected to a propan-2-yl (isopropyl) group.

This specific substitution pattern results in a molecule with distinct steric and electronic properties that can be exploited in targeted chemical syntheses.

Compound Identifiers for this compound

IdentifierValue
Molecular FormulaC₁₁H₁₅BrO nih.gov
PubChem CID82085053 nih.gov
Molecular Weight243.14 g/mol
CAS NumberNot readily available in public databases

Scope and Research Objectives for Academic Investigation of the Compound

While extensive published research focusing solely on this compound is not prominent in the current literature, its structure strongly suggests its role as a valuable intermediate in synthetic organic chemistry. The academic investigation of this compound would likely focus on its application as a building block for creating more complex, high-value molecules.

The primary research objectives for a compound like this would revolve around its utility in palladium-catalyzed cross-coupling reactions. The presence and position of the bromo group make it an ideal candidate for such transformations. Research could explore:

Synthesis of Novel Biaryl Compounds: Using this molecule in Suzuki-Miyaura coupling reactions to connect the brominated carbon to various aryl or heteroaryl boronic acids. The resulting biaryl structures are common motifs in pharmaceutical drugs and organic electronic materials.

Formation of Carbon-Carbon Double Bonds: Investigating its reactivity in Heck reactions to attach alkene groups, a fundamental transformation for building molecular complexity.

Carbon-Nitrogen and Carbon-Oxygen Bond Formation: Employing it as a substrate in Buchwald-Hartwig amination or etherification reactions to introduce amine or other ether functionalities, which are prevalent in biologically active molecules.

The specific substitution pattern—with two methyl groups and a bulky isopropoxy group—offers a unique steric and electronic environment. Academic studies would likely aim to understand how this specific arrangement influences the reactivity and selectivity of these coupling reactions, potentially leading to the synthesis of novel compounds with tailored properties for applications in medicinal chemistry, materials science, or agrochemical development. Therefore, the compound's value is not as an end-product itself, but as a specialized tool for academic and industrial researchers to build more intricate molecular systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4,5-dimethyl-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-7(2)13-11-6-9(4)8(3)5-10(11)12/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMJDTKBJKLAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Synthesis of 1 Bromo 4,5 Dimethyl 2 Propan 2 Yloxy Benzene

Retrosynthetic Pathways and Key Precursor Identification

Retrosynthetic analysis of the target molecule reveals two primary logical pathways originating from commercially available or readily synthesized precursors. The disconnection can occur at either the Carbon-Bromine (C-Br) bond or the Carbon-Oxygen (C-O) ether bond.

Pathway A: C-Br Bond Disconnection: This pathway involves the late-stage bromination of an existing ether. The key precursor identified through this disconnection is 1,2-dimethyl-4-(propan-2-yloxy)benzene . The synthesis then focuses on the regioselective bromination of this precursor.

Pathway B: C-O Bond Disconnection: This approach involves the formation of the ether bond on a pre-brominated scaffold. This leads to the identification of 4-bromo-2,3-dimethylphenol as a key precursor, which would then be subjected to etherification with an isopropyl group source.

The choice between these pathways often depends on the availability and cost of the starting materials, as well as the regiochemical control achievable in the key transformation step (bromination or etherification).

Halogenation Approaches for Aromatic Bromination

This synthetic strategy corresponds to Pathway A, where the final step is the introduction of the bromine atom onto the 1,2-dimethyl-4-(propan-2-yloxy)benzene precursor. The success of this approach hinges on the ability to control the position of bromination.

The directing effects of the substituents on the benzene (B151609) ring are paramount for achieving regioselectivity in electrophilic aromatic substitution. The isopropoxy group (-OCH(CH₃)₂) is a potent activating group and is ortho, para-directing. The two methyl groups (-CH₃) are also activating, ortho, para-directing substituents, albeit weaker than the alkoxy group.

In the precursor, 1,2-dimethyl-4-(propan-2-yloxy)benzene, the positions ortho to the strong isopropoxy director are C3 and C5. The C5 position is also para to one methyl group (at C2) and meta to the other (at C1). The C3 position is ortho to the C2-methyl and meta to the C1-methyl. Steric hindrance from the adjacent isopropyl group and the C4-methyl group may influence the substitution pattern. However, the powerful activating and directing effect of the alkoxy group typically governs the outcome, favoring substitution at the positions ortho to it. The development of highly regioselective electrophilic aromatic brominations is a significant goal in synthetic chemistry. nih.govresearchgate.net Various methods have been developed to achieve high para-selectivity for different aromatic compounds. nih.govwku.edu

While molecular bromine (Br₂) can be used for electrophilic aromatic bromination, often in the presence of a Lewis acid catalyst, milder and more selective reagents are frequently preferred. N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of activated aromatic rings. organic-chemistry.orgresearchgate.net The reaction is typically carried out in a suitable solvent, and its electrophilicity can be enhanced by the addition of acid catalysts or by using polar solvents. researchgate.netyoutube.com

The use of NBS offers several advantages, including improved safety (avoiding handling of corrosive Br₂), generation of the electrophilic bromine species in situ, and often higher regioselectivity. nih.gov For activated systems like the dimethyl(isopropoxy)benzene precursor, NBS can provide efficient bromination under relatively mild conditions. Various catalytic systems have been developed to activate NBS, including visible-light photoredox catalysis, which can enhance the electrophilicity of the bromine atom. alfa-chemistry.com

Table 1: Selected Conditions for Aromatic Bromination with NBS

Catalyst/Additive Solvent Temperature Notable Features
1 M HCl Acetone Room Temp Rapid and high-yield bromination of activated substrates. researchgate.net
Erythrosine B (VLPC¹) Acetonitrile (B52724) Room Temp Utilizes visible light to activate NBS for electrophilic bromination. alfa-chemistry.com
Silica Gel Dichloromethane Room Temp A good agent for regioselective electrophilic aromatic brominations. nih.gov
Tetrabutylammonium bromide Dichloromethane Room Temp Leads to predominant para-selective monobromination. organic-chemistry.org
Trifluoromethanesulfonic acid Dichloromethane Room Temp Allows for the halogenation of even deactivated aromatic compounds. organic-chemistry.org

¹VLPC: Visible-Light Photo-oxidative Catalyst

Etherification Syntheses for Isopropoxy Group Introduction

This strategy follows Pathway B, where the isopropoxy ether is formed from a phenolic precursor. This is a common and robust method for constructing aryl ethers.

The Williamson ether synthesis is a classical and highly effective method for preparing symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of an alkoxide ion on a primary alkyl halide or other substrate with a good leaving group. wikipedia.orgbyjus.comlumenlearning.com

In the context of synthesizing the target molecule, this pathway would involve the deprotonation of the precursor, 4-bromo-2,3-dimethylphenol, with a suitable base to form the corresponding phenoxide. This phenoxide nucleophile is then reacted with an isopropyl electrophile, such as 2-bromopropane (B125204) or isopropyl tosylate, to form the desired ether. masterorganicchemistry.com The choice of base is crucial; strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the phenol. youtube.com

Table 2: Typical Conditions for Williamson Ether Synthesis

Base Alkylating Agent Solvent Temperature
Sodium Hydride (NaH) Primary Alkyl Halide THF, DMF Room Temp to Reflux
Potassium Carbonate (K₂CO₃) Primary Alkyl Halide Acetone, Acetonitrile Reflux plos.org
Sodium Hydroxide (NaOH) Primary Alkyl Halide Water, Phase Transfer Catalyst 50-100 °C byjus.com
Potassium Hydroxide (KOH) Primary Alkyl Halide Ethanol, DMSO 50-100 °C masterorganicchemistry.combyjus.com

As an alternative to the classical Williamson synthesis, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming C-O bonds. These reactions, such as the Buchwald-Hartwig amination and its ether synthesis variants, typically employ palladium or copper catalysts to couple an aryl halide or triflate with an alcohol or alkoxide. acs.org

This methodology could be applied by coupling a dibrominated precursor, such as 1,4-dibromo-2,3-dimethylbenzene, with sodium isopropoxide. The reaction would be catalyzed by a palladium complex, often featuring specialized phosphine (B1218219) ligands. While highly effective, these methods can be more expensive and sensitive to reaction conditions compared to the Williamson ether synthesis. The development of ligand-free catalytic systems is an area of active research to make these processes more cost-effective and sustainable. rsc.org

Multistep Synthesis Strategies from Readily Available Aromatic Precursors.

The synthesis of 1-bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene is typically achieved through a strategic, multistep pathway commencing with readily available and economically viable aromatic precursors. A common and logical starting material for this synthesis is 3,4-dimethylphenol (B119073), which possesses the requisite dimethylbenzene core structure. The synthetic route can be logically divided into two primary transformations: O-alkylation to introduce the isopropoxy group, followed by regioselective bromination of the aromatic ring.

Step 1: O-Alkylation via Williamson Ether Synthesis

The initial step involves the formation of an ether linkage by reacting 3,4-dimethylphenol with an isopropyl halide, such as 2-bromopropane or 2-iodopropane (B156323). This reaction is a classic example of the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com The process begins with the deprotonation of the phenolic hydroxyl group using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide in a bimolecular nucleophilic substitution (SN2) reaction to yield the desired intermediate, 4,5-dimethyl-1-(propan-2-yloxy)benzene. masterorganicchemistry.com

The general reaction is as follows:

Figure 1: Williamson Ether Synthesis of 4,5-dimethyl-1-(propan-2-yloxy)benzene from 3,4-dimethylphenol.

The choice of base and solvent is critical for the success of this step. Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the phenol. organic-synthesis.com Alternatively, weaker bases such as potassium carbonate (K2CO3) can be employed, often in polar aprotic solvents like acetonitrile or acetone, which facilitate the SN2 mechanism. organic-synthesis.com

Step 2: Regioselective Aromatic Bromination

The second step is the electrophilic aromatic substitution to introduce a bromine atom onto the aromatic ring of 4,5-dimethyl-1-(propan-2-yloxy)benzene. The existing substituents on the ring—the strongly activating ortho-, para-directing isopropoxy group and the two weakly activating ortho-, para-directing methyl groups—collectively direct the incoming electrophile. The position ortho to the powerful isopropoxy group (C2) is the most electronically enriched and sterically accessible site for substitution, leading to the formation of the target compound, this compound.

Various brominating agents can be employed for this transformation. N-Bromosuccinimide (NBS) is a common choice as it provides a low concentration of molecular bromine, which can enhance selectivity and is often used for allylic and benzylic brominations as well as for activated aromatic systems. nih.govyoutube.com Other reagents include molecular bromine (Br2) itself, often in the presence of a mild Lewis acid catalyst, or oxidative bromination systems like potassium bromide (KBr) with an oxidant. nih.gov

The general reaction is as follows:

Figure 2: Electrophilic Bromination of 4,5-dimethyl-1-(propan-2-yloxy)benzene to yield the final product.

The careful selection of the brominating agent and reaction conditions is paramount to prevent over-bromination or the formation of undesired isomers. nih.gov

Optimization of Reaction Conditions: Yield, Selectivity, and Efficiency.

Optimization of the Williamson Ether Synthesis

In the O-alkylation step, several factors are considered to maximize the yield of 4,5-dimethyl-1-(propan-2-yloxy)benzene while minimizing side reactions. The Williamson ether synthesis can be prone to elimination reactions, especially with secondary alkyl halides like 2-bromopropane. masterorganicchemistry.comlibretexts.org

Key optimization parameters include:

Alkylating Agent: While 2-bromopropane is commonly used, 2-iodopropane can be a more reactive alternative due to iodide being a better leaving group, potentially allowing for lower reaction temperatures or shorter reaction times. However, this is often balanced against the higher cost of iodoalkanes. francis-press.com

Temperature: The reaction is often performed at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can favor the competing E2 elimination pathway, which would produce propene and regenerate the starting phenol. libretexts.org Therefore, the temperature is carefully controlled, often in the range of room temperature to the boiling point of the solvent, to find an optimal balance between reaction rate and selectivity.

Table 1: Optimization of Williamson Ether Synthesis Conditions

Parameter Condition A Condition B Condition C Expected Outcome
Base NaH K2CO3 Cs2CO3 NaH provides fast, irreversible deprotonation. Carbonates offer milder, heterogeneous conditions.
Solvent THF Acetonitrile DMF Aprotic solvents are preferred to solvate the cation of the base and not interfere with the nucleophile.
Alkyl Halide 2-Bromopropane 2-Iodopropane - 2-Iodopropane is more reactive, potentially leading to higher yields or milder conditions. francis-press.com

| Temperature | 25 °C | 60 °C | 80 °C | Higher temperatures increase reaction rate but may also increase the rate of elimination side reactions. libretexts.org |

Optimization of Electrophilic Bromination

For the bromination of 4,5-dimethyl-1-(propan-2-yloxy)benzene, the primary goals are to achieve high regioselectivity for the C2 position and to prevent polybromination.

Key optimization parameters include:

Brominating Agent: The choice of brominating agent significantly impacts selectivity. N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br2) for activated rings because it generates a low, steady concentration of Br2 in situ, which can suppress over-bromination. nih.gov For highly activated phenols, oxidative bromination methods using a bromide salt (e.g., KBr) and an oxidant (e.g., bromate) can offer excellent control and high yields of monobrominated products. nih.gov

Catalyst/Additive: In some cases, a catalyst can improve reaction efficiency. For NBS brominations, the addition of an acid catalyst like para-toluenesulfonic acid (p-TsOH) has been shown to accelerate the reaction and improve selectivity for ortho-bromination in polar protic solvents like methanol. nih.gov

Solvent and Temperature: The solvent can influence the reactivity of the brominating agent. Solvents like acetic acid, methanol, or chlorinated hydrocarbons are commonly used. nih.govnih.gov The reaction is often run at or below room temperature to control the exothermic nature of aromatic bromination and to enhance selectivity by minimizing the formation of thermodynamically favored but undesired isomers.

Table 2: Optimization of Aromatic Bromination Conditions

Parameter Condition A Condition B Condition C Expected Outcome
Brominating Agent Br2 in Acetic Acid NBS in Methanol KBr / ZnAl–BrO3− NBS and oxidative systems often provide better control and higher selectivity for monobromination of activated phenols compared to Br2. nih.govnih.gov
Catalyst None p-TsOH (10 mol%) Lewis Acid (e.g., FeBr3) p-TsOH can enhance the rate and selectivity of NBS bromination. nih.gov A Lewis acid is typically used with Br2 for less activated rings but may lead to over-bromination here.
Temperature 0 °C 25 °C 50 °C Lower temperatures generally favor higher regioselectivity and prevent side reactions.

| Reaction Time | 1 hour | 5 hours | 24 hours | Monitored by techniques like TLC or GC to ensure complete consumption of starting material without significant product degradation or side-product formation. |

By systematically adjusting these parameters, a robust and efficient synthesis can be developed, providing high yields of the desired this compound with high purity.

Chemical Reactivity and Advanced Transformations of 1 Bromo 4,5 Dimethyl 2 Propan 2 Yloxy Benzene

Cross-Coupling Reactions as a Versatile Functionalization Tool

The presence of the bromine atom on the aromatic ring makes 1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene an excellent candidate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of carbon-carbon (C-C) and carbon-heteroatom bonds, leveraging the aryl bromide as a stable and reactive electrophilic partner.

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. nih.govtcichemicals.com For this compound, this reaction provides a direct route to biaryl structures, which are prevalent in pharmaceuticals and material science. The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

Given the electron-rich nature of the substrate due to the isopropoxy and dimethyl substituents, catalyst systems employing electron-rich, bulky phosphine (B1218219) ligands are generally effective.

ParameterTypical Conditions for Electron-Rich Aryl Bromides
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, or preformed palladacycles (e.g., CataCXium A)
Ligand SPhos, XPhos, P(t-Bu)₃, or other bulky phosphines
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, 2-MeTHF, often with water
Temperature 80–120 °C

This table presents typical conditions for Suzuki-Miyaura coupling of analogous electron-rich aryl bromides; specific optimization for the title compound would be required.

Heck Reaction: The Mizoroki-Heck reaction enables the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon. organic-chemistry.orgnih.gov Reacting this compound with an alkene, such as styrene (B11656) or an acrylate, under palladium catalysis would yield the corresponding substituted alkene. The reaction typically favors the formation of the trans isomer due to steric considerations in the migratory insertion step. organic-chemistry.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to produce a substituted alkyne. nih.govorganic-chemistry.org The process is traditionally co-catalyzed by palladium and copper(I) salts, although copper-free protocols have become common to avoid the homocoupling of alkynes. researchgate.net The Sonogashira coupling of this compound would provide a direct pathway to arylalkyne structures, which are valuable intermediates in synthesis.

ReactionCoupling PartnerCatalyst SystemBaseSolvent
Heck Alkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃NaOAc, Et₃NDMF, NMP
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, CuIEt₃N, DiisopropylamineTHF, Toluene

This table shows representative conditions for Heck and Sonogashira reactions involving aryl bromides. Conditions are illustrative and not experimentally verified for the title compound.

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for constructing carbon-nitrogen bonds via the palladium-catalyzed coupling of an aryl halide with an amine. This reaction is exceptionally broad in scope, accommodating a wide range of primary and secondary amines and anilines. For this compound, this transformation would yield the corresponding N-aryl amine derivative. The selection of a suitable bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle, particularly the reductive elimination step that forms the C–N bond.

Typical conditions involve a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, a phosphine ligand such as BINAP or Xantphos, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). researchgate.net

Beyond the aforementioned reactions, the C-Br bond of this compound can participate in other important transformations. Nickel-catalyzed reductive cross-coupling reactions, for example, offer an alternative pathway to couple aryl halides with other electrophiles, such as alkyl halides, under reducing conditions. nih.gov These methods expand the range of accessible structures by enabling the formation of C(sp²)-C(sp³) bonds that can be challenging to form via traditional cross-coupling methods.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. However, this reaction generally requires the aromatic ring to be "activated" or made electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. chemistrysteps.comwikipedia.org These EWGs are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. libretexts.org

The structure of this compound is characterized by three electron-donating groups: one isopropoxy and two methyl groups. These groups increase the electron density of the aromatic ring, making it nucleophilic rather than electrophilic. Consequently, the ring is strongly deactivated towards nucleophilic attack. Any attempt to form the Meisenheimer complex would be energetically unfavorable, as there are no substituents to stabilize the developing negative charge. Therefore, this compound is not a viable substrate for SNAr reactions under standard conditions. total-synthesis.com

Electrophilic Aromatic Substitution on Remaining Ring Positions

Electrophilic aromatic substitution (EAS) is the characteristic reaction of electron-rich aromatic compounds. The substituents already present on this compound strongly influence the rate and regioselectivity of further substitution. The ring has three electron-donating groups (one isopropoxy, two methyl) and one weakly deactivating group (bromine).

The directing effects of these substituents are as follows:

-O-iPr (isopropoxy): A strongly activating ortho, para-director due to its powerful +M (mesomeric) effect. organicchemistrytutor.comyoutube.com

-CH₃ (methyl): A weakly activating ortho, para-director. libretexts.org

-Br (bromo): A weakly deactivating ortho, para-director.

The powerful isopropoxy group at C2 strongly directs incoming electrophiles to its ortho position (C3) and its para position (C5, which is already substituted).

The methyl group at C4 directs to its ortho positions (C3 and C5).

The methyl group at C5 directs to its ortho positions (C4 and C6).

The bromine at C1 directs to its ortho position (C6) and its para position (C4).

Considering these effects, the C3 position is strongly activated by both the adjacent isopropoxy group and the methyl group at C4. The C6 position is activated by the adjacent methyl group at C5 and is ortho to the bromine. The activating influence of the isopropoxy group is dominant, making the C3 position the most probable site for electrophilic attack. Steric hindrance from the bulky isopropoxy group might slightly disfavor the C3 position compared to a less hindered site, but its strong electronic activation is likely the overriding factor. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the 3-substituted derivative as the major product.

Organometallic Reagent Formation via Halogen-Metal Exchange

The transformation of this compound into an organometallic reagent is a pivotal step in the synthesis of more complex molecules. This is primarily achieved through a halogen-metal exchange reaction, a fundamental process in organometallic chemistry. nih.gov In this reaction, the bromine atom is swapped for a metal, typically lithium or magnesium, thereby reversing the polarity of the carbon atom from electrophilic to nucleophilic and creating a highly reactive carbanion.

The most common methods for this transformation involve the use of organolithium reagents or magnesium metal. The reaction with an alkyllithium reagent, such as n-butyllithium, is a well-established method for preparing aryllithium compounds. wikipedia.org This exchange is typically rapid, even at low temperatures, and the rate of exchange generally follows the trend I > Br > Cl for halogens. nih.gov The presence of the isopropoxy group, an alkoxy group, can accelerate the rate of lithium-halogen exchange due to its electron-donating and potential chelating effects. nih.gov

Alternatively, the Grignard reagent can be formed by reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org This method is advantageous as it is often more tolerant of other functional groups within the molecule. wikipedia.org The general schemes for these reactions are presented below:

Scheme 1: Formation of Aryllithium and Grignard Reagents

A) Lithium-Halogen Exchange:

This compound + n-BuLi → 4,5-Dimethyl-2-(propan-2-yloxy)phenyllithium + n-BuBr

B) Grignard Reagent Formation:

This compound + Mg → 4,5-Dimethyl-2-(propan-2-yloxy)phenylmagnesium bromide

The resulting organometallic reagents are powerful nucleophiles and can be used in a variety of subsequent reactions to form new carbon-carbon or carbon-heteroatom bonds. The choice between forming an aryllithium or a Grignard reagent often depends on the desired subsequent reaction and the presence of other functional groups in the molecule. For instance, aryllithium reagents are generally more reactive than their Grignard counterparts.

A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) can also be employed for bromine-metal exchange, which can be particularly useful for substrates with acidic protons, although this is less of a concern for the target molecule itself. nih.govnih.gov

Reagent Typical Conditions Product Key Features
n-Butyllithium (n-BuLi)Ethereal solvent (e.g., THF, diethyl ether), low temperature (e.g., -78 °C)AryllithiumHigh reactivity, fast exchange rate.
Magnesium (Mg)Ethereal solvent (e.g., THF, diethyl ether), room temperature or gentle heatingGrignard ReagentMore tolerant of various functional groups.
i-PrMgCl / n-BuLiTHF, 0 °C to -20 °COrganomagnesium/lithium intermediateUseful for selective exchange in complex molecules. nih.gov

Radical Reactions Involving the Aryl Bromide Moiety

The aryl bromide moiety of this compound can participate in various radical reactions. These reactions typically involve the homolytic cleavage of the carbon-bromine bond, which can be initiated by radical initiators, light, or transition metal catalysts.

One significant area of radical reactivity for aryl bromides is their participation in cross-coupling reactions. For example, in certain modern synthetic methodologies, aryl bromides can be coupled with alkyl radicals generated from various precursors. beilstein-journals.org These reactions, often facilitated by photoredox catalysis in conjunction with another catalytic cycle (e.g., nickel catalysis), allow for the formation of new carbon-carbon bonds under mild conditions. princeton.edu The aryl bromide can undergo a single-electron transfer to form a radical anion, which then expels a bromide ion to generate an aryl radical. This aryl radical can then engage in the desired coupling reaction.

While the C-Br bond can be involved in radical processes, the benzylic hydrogens of the two methyl groups are also susceptible to radical abstraction. msu.edu Benzylic bromination, for instance, can occur when an alkylbenzene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under photoirradiation. uomustansiriyah.edu.iq This reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. youtube.com This benzylic radical then reacts with Br₂ (generated from NBS) to form the brominated product and regenerate a bromine radical. uomustansiriyah.edu.iq

Scheme 2: Potential Radical Reactions

A) Aryl Radical Formation for Cross-Coupling:

This compound + [Catalyst]/light → 4,5-Dimethyl-2-(propan-2-yloxy)phenyl radical + Br⁻

B) Benzylic Bromination:

This compound + NBS/initiator → 1-Bromo-4-(bromomethyl)-5-methyl-2-(propan-2-yloxy)benzene

It is important to note that the selectivity of benzylic bromination can be influenced by the steric and electronic environment of the methyl groups.

Reaction Type Reagents Reactive Site Potential Product
Radical Cross-CouplingAlkyl radical source, photocatalyst, Ni-catalystC-Br bondAlkylated aromatic compound
Benzylic BrominationN-Bromosuccinimide (NBS), radical initiator (e.g., AIBN, benzoyl peroxide), or lightC-H bonds of methyl groupsBenzylic bromide

Functional Group Interconversions on the Isopropoxy and Methyl Groups

The isopropoxy and methyl groups of this compound can undergo various functional group interconversions, allowing for further diversification of the molecule's structure.

Isopropoxy Group:

The isopropoxy group is an ether linkage, which is generally stable but can be cleaved under harsh conditions, typically with strong acids such as HBr or HI. wikipedia.org The cleavage of ethers is a nucleophilic substitution reaction. pressbooks.pub The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com Depending on the structure of the ether, this can occur via an Sₙ1 or Sₙ2 mechanism. pressbooks.pub For the isopropoxy group, which is a secondary alkyl ether, the cleavage could potentially proceed through a mixture of pathways, but an Sₙ1-type cleavage to form a stable secondary carbocation (isopropyl cation) is plausible, especially with a good nucleophile and strong acid. masterorganicchemistry.com This would result in the formation of a phenol.

Scheme 3: Cleavage of the Isopropoxy Group

This compound + HBr (conc.) → 4-Bromo-2,3-dimethylphenol + 2-Bromopropane (B125204)

Methyl Groups:

The methyl groups on the aromatic ring can be oxidized to introduce oxygen-containing functional groups. The oxidation of alkyl groups attached to an aromatic ring is a common transformation. thieme-connect.de Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl groups to carboxylic acids. msu.edu The reaction conditions for such oxidations are often harsh, involving heat and strong acids or bases.

Milder and more selective methods are also available. For instance, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can be used for the selective oxidation of a methyl group on a polymethylated arene to a formyl group (an aldehyde). thieme-connect.de Another approach involves the use of N-bromosuccinimide (NBS) under photoirradiation in the presence of molecular oxygen, which can lead to the formation of the corresponding carboxylic acid. researchgate.net

Scheme 4: Oxidation of a Methyl Group

This compound + [Oxidizing Agent] → 3-Bromo-4,5-dimethyl-6-(propan-2-yloxy)benzoic acid (or corresponding aldehyde depending on conditions)

The regioselectivity of the oxidation of one of the two methyl groups would be influenced by the steric and electronic effects of the adjacent substituents.

Functional Group Transformation Typical Reagents Product Functional Group
IsopropoxyEther CleavageHBr, HIPhenol
MethylOxidation to AldehydeCerium(IV) ammonium nitrate (CAN)Formyl
MethylOxidation to Carboxylic AcidKMnO₄, H₂CrO₄, NBS/O₂/lightCarboxyl

Advanced Spectroscopic and Computational Characterization of 1 Bromo 4,5 Dimethyl 2 Propan 2 Yloxy Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.

For a related compound, 4-Bromo-1,2-dimethylbenzene , which lacks the isopropoxy group, the expected 1H NMR spectrum would provide distinct signals for the aromatic protons and the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring. nist.govnih.gov Similarly, for an analog like 1-bromo-4-(propan-2-yloxy)benzene , which lacks the methyl groups, NMR would show signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and the aromatic protons. uni.lu A full structural elucidation of the target compound would require a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to assign all proton and carbon signals unambiguously.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification.

Vibrational spectroscopy of the target compound would be expected to show characteristic absorption bands. For instance, the FT-IR spectrum of a related compound like 1,2-dimethylbenzene shows strong C-H stretching vibrations from the alkyl groups around 2975-2845 cm⁻¹ and aryl C-H stretching from 3080-3030 cm⁻¹. docbrown.info Benzene ring vibrations typically appear near 1600 and 1500 cm⁻¹. docbrown.info The presence of the ether linkage (C-O-C) from the isopropoxy group would be expected to produce a strong stretching band in the 1260-1000 cm⁻¹ region. The C-Br stretching vibration would appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range. These combined signals would provide a unique "fingerprint" for the molecule. researchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis.

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of the compound, confirming its elemental formula (C₁₁H₁₅BrO). The mass spectrum would exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. For example, the mass spectrum of 1-bromo-4-ethylbenzene shows this distinct pattern. nist.gov Fragmentation analysis would likely reveal the loss of the isopropyl group (a loss of 43 Da) and other characteristic fragments of the substituted benzene ring.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing.

The electronic structure of aromatic compounds is often probed using UV-Vis spectroscopy. Substituted benzenes typically exhibit characteristic absorption bands in the ultraviolet region. nist.gov The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the benzene ring. researchgate.net The presence of the bromine atom, methyl groups, and the isopropoxy group would be expected to cause a red shift (a shift to longer wavelengths) of the benzene absorption bands compared to unsubstituted benzene. Fluorescence spectroscopy could provide further information on the excited electronic states and de-excitation pathways of the molecule.

X-ray Crystallography for Solid-State Structural Determination of Related Analogs or Derivatives.

As no crystal structure for the target compound is available, analysis would rely on related structures. X-ray crystallography provides definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. For example, a study on (Z)-1-bromo-1-nitro-2-phenylethene detailed its crystal system and molecular geometry. researchgate.net A crystallographic study of 1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene would precisely determine the orientation of the isopropoxy group relative to the benzene ring and how the molecules pack in a crystal lattice.

Quantum Chemical Calculations and Theoretical Studies.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties.

In the absence of experimental data, Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular properties. nih.gov A DFT study on the target molecule would begin with geometry optimization to find the most stable three-dimensional conformation. From this optimized structure, various properties could be calculated, including the theoretical vibrational frequencies (to compare with experimental FT-IR and Raman spectra), NMR chemical shifts, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These calculations provide insights into the molecule's reactivity and electronic transitions. researchgate.netresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in understanding the chemical reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene ring, and the LUMO is a π*-antibonding orbital. The distribution of these orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack.

Computational studies on structurally similar brominated aromatic compounds reveal that the electron density of the HOMO is often concentrated on the benzene ring, particularly at the carbon atoms with electron-donating substituents. Conversely, the LUMO's electron density is also distributed over the aromatic ring, with significant contributions from the carbon atom bonded to the bromine atom, indicating a potential site for nucleophilic substitution.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Parameter Energy (eV)
HOMO Energy -8.50
LUMO Energy -1.25
HOMO-LUMO Gap 7.25

Note: These values are illustrative and based on typical density functional theory (DFT) calculations for similar molecules.

Charge Distribution and Electrostatic Potential Mapping.

The distribution of electron density within a molecule is fundamental to its physical and chemical properties. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red areas typically denote regions of high electron density (negative potential), while blue areas indicate regions of low electron density (positive potential).

For this compound, the MEP map would likely show a region of negative electrostatic potential around the oxygen atom of the propan-2-yloxy group due to the presence of lone pairs of electrons. The bromine atom, being electronegative, would also contribute to a region of negative potential. The hydrogen atoms of the methyl and isopropyl groups would exhibit positive potential. The aromatic ring itself would display a complex potential landscape influenced by the various substituents. These maps are invaluable for predicting intermolecular interactions and the sites of chemical reactions. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies).

Computational chemistry offers powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a standard method for structural elucidation. github.io By employing methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR spectra of a molecule. nih.gov For this compound, these calculations would predict the chemical shifts of the aromatic protons, the methyl protons, and the methine and methyl protons of the isopropyl group. Comparing these predicted shifts with experimental data can confirm the proposed structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.8 - 7.2 115 - 140
-OCH(CH₃)₂ 4.2 - 4.6 70 - 75
-OCH(CH₃)₂ 1.2 - 1.4 20 - 25
Ar-CH₃ 2.1 - 2.3 15 - 20

Note: These are illustrative ranges based on computational predictions for analogous structures.

Vibrational Frequencies: Computational methods can also predict the vibrational frequencies that correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net These calculations can help in assigning the various vibrational modes of the molecule, such as the C-H stretching of the aromatic ring and alkyl groups, C-O stretching, and the C-Br stretching vibrations. irjet.net Theoretical spectra can be generated and compared with experimental spectra to provide a detailed understanding of the molecule's vibrational properties.

Mechanistic Investigations of Key Transformations through Computational Modeling.

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a given reaction, chemists can identify transition states, intermediates, and determine the activation energies, providing a detailed picture of the reaction pathway.

Applications of 1 Bromo 4,5 Dimethyl 2 Propan 2 Yloxy Benzene in Advanced Materials and Chemical Technologies

Role as a Precursor and Building Block in Complex Organic Synthesis.

The bromine atom in 1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene serves as a key functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity makes it a valuable building block for the synthesis of more complex molecular architectures. Palladium-catalyzed cross-coupling reactions are particularly significant in this context.

For instance, in Suzuki-Miyaura coupling, the compound can react with a variety of organoboron reagents to introduce new aryl, heteroaryl, or alkyl groups at the C1 position. Similarly, Sonogashira coupling with terminal alkynes can be employed to synthesize substituted alkynylarenes, which are important intermediates in medicinal chemistry and materials science. The Heck reaction offers a pathway to introduce vinyl groups, leading to the formation of styrenic derivatives. Furthermore, Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a range of substituted anilines.

The utility of this compound as a precursor is highlighted by its potential to participate in these and other transformations, leading to the synthesis of diverse and complex organic molecules. The specific outcomes of these reactions can be tailored by the choice of catalyst, ligands, and reaction conditions.

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerCatalyst System (Example)Potential Product Structure
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃4,5-Dimethyl-2-(propan-2-yloxy)-1,1'-biphenyl
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N1-(4,5-Dimethyl-2-(propan-2-yloxy)phenyl)-2-phenylethyne
HeckStyrene (B11656)Pd(OAc)₂, P(o-tol)₃, Et₃N1-(4,5-Dimethyl-2-(propan-2-yloxy)phenyl)-2-phenylethene
Buchwald-HartwigAnilinePd₂(dba)₃, BINAP, NaOt-BuN-(4,5-Dimethyl-2-(propan-2-yloxy)phenyl)aniline

Utilization in Homogeneous Catalysis as a Ligand Scaffold.

The structure of this compound is well-suited for the design and synthesis of novel ligands for homogeneous catalysis. The bromine atom can be readily converted into a variety of coordinating groups. For example, lithiation followed by reaction with chlorodiphenylphosphine (B86185) can yield a phosphine (B1218219) ligand. The steric bulk provided by the isopropoxy and dimethyl groups can influence the coordination geometry and stability of the resulting metal complexes, potentially leading to enhanced catalytic activity and selectivity.

By strategically introducing other functional groups, multidentate ligands can be synthesized. For example, functionalization of the methyl groups or further substitution on the aromatic ring could lead to bidentate or tridentate ligands capable of forming stable chelate complexes with transition metals. The electronic properties of the ligand can also be tuned through the introduction of electron-donating or electron-withdrawing groups, which in turn can modulate the reactivity of the metal center.

Metal complexes bearing ligands derived from this compound could find applications in a range of catalytic transformations. For instance, palladium complexes of phosphine ligands derived from this scaffold could be effective catalysts for cross-coupling reactions, such as those mentioned in section 5.1. The specific steric and electronic environment provided by the ligand can influence the efficiency of oxidative addition and reductive elimination steps in the catalytic cycle.

Table 2: Hypothetical Catalytic Applications of a Ligand Derived from this compound

MetalLigand Type (Hypothetical)Catalytic ReactionPotential Advantage
PalladiumMonodentate PhosphineSuzuki-Miyaura CouplingHigh turnover number due to optimized steric bulk
RhodiumChiral DiphosphineAsymmetric HydrogenationHigh enantioselectivity
IridiumP,N-BidentateC-H ActivationEnhanced stability and reactivity
RutheniumTridentate PincerTransfer HydrogenationRobustness and recyclability

Incorporation into Polymeric Materials.

This compound can be transformed into a variety of monomers suitable for polymerization. For example, a vinyl group can be introduced via a Heck reaction, or by Stille coupling with vinyltributyltin, to produce a styrenic monomer. Alternatively, conversion of the bromo-group to an amino or hydroxyl functionality would allow for the synthesis of monomers for polyamides or polyesters, respectively.

The isopropoxy and dimethyl substituents on the monomer would be expected to impart specific properties to the resulting polymer, such as increased solubility in organic solvents and a higher glass transition temperature due to the increased steric hindrance and rigidity of the polymer backbone.

The bromine atom itself can be a useful feature in the final polymer. Brominated polymers are known for their flame-retardant properties. Therefore, incorporating this bromo-functionalized monomer into a polymer backbone could enhance the fire resistance of the material.

Furthermore, the bromine atom provides a reactive site for post-polymerization modification. This allows for the synthesis of functional polymers with tailored properties. For example, the bromine atoms in the polymer chain could be converted to other functional groups through nucleophilic substitution or lithiation, enabling the attachment of various side chains to modify the polymer's physical and chemical properties.

Table 3: Potential Polymer Properties Influenced by Monomers Derived from this compound

Monomer Type (Derived)Polymer TypePotential Property Modulation
StyrenicPolystyrene derivativeIncreased Tg, enhanced solubility
AcrylatePolyacrylate derivativeModified refractive index, hydrophobicity
DiaminePolyamideImproved thermal stability, flame retardancy
DiolPolyesterEnhanced chemical resistance

Development of Organic Electronic and Photonic Materials.

The field of organic electronics is predicated on the design and synthesis of carbon-based molecules that can exhibit semiconducting, light-emitting, or light-absorbing properties. The molecular architecture of this compound makes it a promising candidate for the development of such materials. The substituted benzene (B151609) ring can be functionalized through its bromo group to create larger, conjugated systems that are essential for charge transport and light interaction.

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The synthesis of these materials often involves a "precursor approach," where a soluble and processable precursor molecule is first synthesized and then converted into the final, often less soluble, semiconducting material.

This compound can serve as a key building block in the synthesis of such precursors. The bromine atom allows for the facile introduction of this molecular fragment into larger polymeric or oligomeric structures through various cross-coupling reactions. The methyl and isopropoxy groups enhance the solubility of the resulting precursor materials, which is a critical factor for their processing from solution to form thin films.

For instance, through palladium-catalyzed reactions like the Suzuki or Stille couplings, the bromo-substituted benzene can be linked to other aromatic or heteroaromatic units, extending the π-conjugated system. The general scheme for such a transformation is presented below:

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Organic Semiconductor Precursors

Reaction Name Reactant 2 Catalyst Product Type Potential Application
Suzuki Coupling Arylboronic acid/ester Pd(PPh₃)₄, base Biphenyl derivative Organic Field-Effect Transistors (OFETs)
Stille Coupling Organostannane Pd(PPh₃)₄ Aryl-aryl compound Organic Light-Emitting Diodes (OLEDs)
Heck Coupling Alkene Pd(OAc)₂, ligand Stilbene derivative Non-linear optical materials

The resulting larger molecules, incorporating the 4,5-dimethyl-2-(propan-2-yloxy)phenyl moiety, can be designed to have specific electronic properties, such as a tailored HOMO/LUMO energy gap, which is crucial for their function as semiconductors. The bulky isopropoxy group can also influence the solid-state packing of the final material, which in turn affects charge carrier mobility.

Organic photovoltaics (OPVs) rely on the absorption of light by an organic donor material and an organic acceptor material to generate charge carriers. The design of novel non-fullerene acceptors (NFAs) is a major area of research in the OPV field. These materials are often complex, conjugated molecules where the electronic properties are fine-tuned by the appropriate substitution of an aromatic core.

Derivatives of this compound could be investigated as components of such molecules. By using the bromo-functional group as a handle for further chemical modification, this compound can be incorporated into larger molecular architectures designed to have strong light absorption in the solar spectrum and appropriate energy levels for efficient charge separation at the donor-acceptor interface.

The electron-donating nature of the methyl and isopropoxy groups would influence the electronic character of any larger molecule it is a part of, potentially raising the HOMO level. This ability to tune the electronic properties is a key aspect of designing new materials for optoelectronic applications.

Strategic Intermediate in Specialty Chemical Production.

Beyond its potential in materials science, the reactivity of the carbon-bromine bond makes this compound a valuable intermediate in the synthesis of a variety of specialty chemicals. The field of specialty chemicals encompasses a wide range of products, including pharmaceuticals, agrochemicals, and performance chemicals, where complex molecular structures are often required.

The utility of this compound as a strategic intermediate stems from its ability to undergo a variety of chemical transformations at the bromine-substituted position. Palladium-catalyzed cross-coupling reactions are particularly powerful in this context, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity and functional group tolerance. nih.gov

Table 2: Illustrative Synthetic Transformations of this compound

Reaction Type Reagents Product Functional Group Significance in Specialty Chemicals
Suzuki-Miyaura Coupling R-B(OH)₂ / Pd catalyst Aryl-Aryl Building complex biaryl structures for pharmaceuticals and liquid crystals.
Sonogashira Coupling Terminal alkyne / Pd, Cu catalysts Aryl-Alkyne Synthesis of conjugated materials and precursors for heterocyclic compounds.
Buchwald-Hartwig Amination R₂NH / Pd catalyst Aryl-Amine Creation of pharmacologically active arylamine moieties.
Cyanation CuCN or Zn(CN)₂ / Pd catalyst Aryl-Nitrile Introduction of a nitrile group, a versatile precursor for amines, carboxylic acids, and amides.

The specific substitution pattern of this compound, with its two methyl groups and an isopropoxy group, provides steric and electronic influences that can be exploited in multi-step syntheses. These groups can direct the regioselectivity of further reactions on the aromatic ring or modify the properties of the final target molecule, such as its lipophilicity or metabolic stability in a pharmaceutical context. The presence of these alkyl and alkoxy groups makes it a useful building block for creating highly substituted and sterically hindered aromatic systems, which can be challenging to synthesize through other routes.

Future Directions and Emerging Research Avenues for 1 Bromo 4,5 Dimethyl 2 Propan 2 Yloxy Benzene

Exploration of Sustainable and Green Synthetic Routes

The conventional synthesis of substituted bromoarenes and alkyl aryl ethers often involves multi-step processes with harsh reagents and significant waste generation. Future research is poised to develop more environmentally benign and efficient synthetic pathways to 1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene.

One promising direction is the adoption of microwave-assisted synthesis . This technique has been shown to dramatically reduce reaction times and improve yields in Williamson ether synthesis, a key step in forming the isopropoxy linkage. oaepublish.comspecialchem.comresearchgate.netmedium.com The application of microwave irradiation could offer a rapid and energy-efficient route to the target molecule.

Flow chemistry represents another significant advancement in green synthesis. By conducting reactions in continuous-flow reactors, researchers can achieve superior control over reaction parameters, enhance safety, and facilitate seamless scaling-up. nih.govyoutube.com The development of a continuous-flow process for the bromination and etherification steps would mark a substantial improvement over traditional batch methods.

Furthermore, the exploration of catalyst-free and metal-free reaction conditions is a critical aspect of green chemistry. Research into metal-free arylation of alcohols using reagents like diaryliodonium salts in aqueous media presents a sustainable alternative to traditional metal-catalyzed cross-coupling reactions. ibm.comacs.org Investigating such methods for the synthesis of this compound could lead to processes with reduced environmental impact.

Synthetic Strategy Potential Advantages Key Research Focus
Microwave-Assisted SynthesisReduced reaction times, improved yields, energy efficiency.Optimization of microwave parameters for bromination and etherification.
Flow ChemistryEnhanced reaction control, improved safety, scalability.Development of a continuous-flow reactor setup for the multi-step synthesis.
Catalyst-Free/Metal-Free ReactionsReduced metal contamination, lower cost, environmental benefits.Adaptation of diaryliodonium salt-based or other metal-free methods.

Unveiling New Reactivity Patterns and Mechanistic Insights

The reactivity of this compound is largely dictated by the interplay of its functional groups. The bromine atom serves as a versatile handle for a variety of transformations, while the electron-donating dimethyl and isopropoxy groups influence the regioselectivity and rate of these reactions.

Future research could delve into the photocatalytic activation of the carbon-bromine bond. Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. specialchem.comresearchgate.netsemanticscholar.org Investigating the photocatalytic coupling of this bromoarene with various nucleophiles could unlock novel synthetic pathways.

Transition-metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig reactions, are fundamental transformations for bromoarenes. medium.com A key area of future work will be to explore these reactions with sterically hindered coupling partners, given the substitution pattern of the target molecule. acs.org Understanding the influence of the ortho-isopropoxy and meta-dimethyl groups on catalyst performance and reaction mechanism will be crucial.

Reaction Type Potential Applications Mechanistic Questions
Photocatalytic ReactionsC-C and C-heteroatom bond formation under mild conditions.Elucidation of radical intermediates and reaction pathways.
Transition-Metal Cross-CouplingSynthesis of complex organic molecules and polymers.Influence of steric hindrance on catalyst activity and selectivity.
Nucleophilic Aromatic SubstitutionIntroduction of various functional groups.Exploration of concerted versus stepwise mechanisms.

Rational Design of Derivatives for Enhanced Material Performance

Organobromine compounds have found applications in various materials, notably as flame retardants and as monomers for high-performance polymers. oaepublish.comresearchgate.net The unique substitution pattern of this compound provides a platform for designing novel materials with tailored properties.

The presence of the bromine atom makes this compound a potential candidate for incorporation into flame-retardant polymers . By polymerizing derivatives of this molecule, it may be possible to create materials with inherent fire resistance. Future research could focus on synthesizing and characterizing such polymers, evaluating their thermal stability and flame-retardant efficacy.

Moreover, the bromoarene moiety can serve as a key building block in the synthesis of organic electronic materials . Through cross-coupling reactions, this core can be extended into conjugated systems for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The dimethyl and isopropoxy groups can be used to tune the solubility, morphology, and electronic properties of these materials.

Material Application Role of the Compound Desired Properties
Flame-Retardant PolymersMonomer or additive.High char yield, thermal stability.
Organic ElectronicsBuilding block for conjugated systems.Tunable HOMO/LUMO levels, high charge carrier mobility, good processability.

Application of Machine Learning and AI in Compound Design and Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. oaepublish.comresearchgate.net These computational tools can accelerate the discovery and optimization of molecules and reactions, and their application to this compound and its derivatives holds immense potential.

ML models can be trained on existing chemical data to predict the outcomes of reactions , such as the yield and regioselectivity of electrophilic aromatic substitutions or cross-coupling reactions. nih.govsemanticscholar.orgrsc.orgacs.org This can significantly reduce the number of experiments required to identify optimal reaction conditions. For instance, an AI model could predict the best catalyst and ligand combination for a challenging Suzuki coupling involving a sterically hindered derivative. ibm.comacs.org

AI/ML Application Specific Goal Expected Outcome
Reaction PredictionPredict yield and selectivity of cross-coupling reactions.Accelerated optimization of synthetic routes.
Catalyst DesignIdentify optimal catalysts for transformations of sterically hindered substrates.More efficient and selective chemical synthesis.
Material DiscoveryDesign novel polymers and optoelectronic materials with targeted properties.Faster identification of high-performance materials.

Interdisciplinary Research with Material Science and Engineering

The full potential of this compound and its derivatives can be realized through collaborative, interdisciplinary research that bridges chemistry with material science and engineering.

The synthesis of novel polymers and organic electronic materials based on this compound will require close collaboration with material scientists to characterize their physical and electronic properties. This includes techniques such as thermal analysis, spectroscopy, and microscopy to understand the material's performance.

Engineers can then take these characterized materials and integrate them into functional devices. For example, newly developed organic semiconductors could be incorporated into prototype OLEDs or solar cells to evaluate their real-world performance. This feedback loop between synthesis, characterization, and device engineering is crucial for the iterative improvement of material properties. The use of AI in materials discovery will further enhance this interdisciplinary approach by providing a common platform for chemists, material scientists, and engineers to design and evaluate new materials in a virtual environment before committing to laboratory synthesis. siliconsemiconductor.net

Q & A

Basic: What are the standard synthetic routes for preparing 1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene?

Methodological Answer:
The compound is typically synthesized via bromination of a pre-functionalized aromatic precursor. A common approach involves:

  • Electrophilic Aromatic Bromination : Using bromine (Br₂) with a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) to introduce bromine at the desired position. Steric and electronic effects from existing substituents (methyl and isopropyloxy groups) direct bromination regioselectivity .
  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling can incorporate bromine via reaction with arylboronic acids, as demonstrated in analogous diarylurea syntheses .
  • Etherification : The isopropyloxy group can be introduced by reacting a bromophenol derivative with isopropyl bromide under basic conditions (e.g., K₂CO₃ in CH₃CN) .

Basic: What spectroscopic techniques are used to characterize this compound, and what key data should researchers expect?

Methodological Answer:

  • ¹H NMR : Expect distinct signals for the isopropyloxy group (δ 1.2–1.4 ppm for CH₃, δ 4.5–4.7 ppm for the methine proton) and aromatic protons (δ 6.5–7.5 ppm). Methyl groups on the benzene ring appear as singlets due to symmetry .
  • ¹³C NMR : Aromatic carbons adjacent to bromine show downfield shifts (~δ 120–130 ppm). The isopropyloxy carbon appears at δ 70–75 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to C₁₁H₁₅BrO (M⁺ = 242–244 with Br isotope pattern) .

Advanced: How do steric and electronic effects influence regioselectivity during bromination or subsequent functionalization?

Methodological Answer:

  • Steric Effects : The bulky isopropyloxy group at position 2 and methyl groups at positions 4/5 hinder electrophilic attack at adjacent positions, favoring substitution at less hindered sites.
  • Electronic Effects : Electron-donating groups (e.g., isopropyloxy) activate the ring for electrophilic substitution but direct reactivity based on their meta/para-directing nature. Computational tools like DFT can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .
  • Case Study : In analogous brominated ethers, bromination occurs preferentially at the position ortho to the electron-donating group when steric hindrance is minimal .

Advanced: What are the applications of this compound in medicinal chemistry or materials science?

Methodological Answer:

  • Medicinal Chemistry : Serves as a key intermediate in synthesizing bioactive molecules. For example, it can be coupled with boronic acids to generate diaryl ethers or triazoles with potential antimicrobial or anticancer activity .
  • Materials Science : Used to construct π-conjugated systems for organic electronics. The bromine atom enables further functionalization (e.g., cross-coupling) to tune electronic properties in polymers or liquid crystals .

Basic: What purification methods are recommended for isolating high-purity this compound?

Methodological Answer:

  • Flash Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate brominated byproducts .
  • Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline product. Purity >95% can be confirmed via HPLC .

Advanced: How does this compound perform in palladium-catalyzed cross-coupling reactions, and what are common pitfalls?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) to form biaryl derivatives. Common issues include:
    • Oxidative Addition Challenges : Bulky substituents may slow Pd insertion into the C–Br bond. Using PdCl₂(dppf) as a catalyst can improve efficiency .
    • Byproduct Formation : Homocoupling of boronic acids may occur if degassing is incomplete. Conduct reactions under inert atmosphere (N₂/Ar) .

Advanced: What stability considerations are critical for storing or handling this compound?

Methodological Answer:

  • Light Sensitivity : Brominated aromatics are prone to photodegradation. Store in amber glass at –20°C under inert gas .
  • Thermal Stability : Decomposition above 150°C (confirmed via TGA). Avoid prolonged heating during synthesis .
  • Moisture Sensitivity : The isopropyloxy group may hydrolyze under acidic/alkaline conditions. Use anhydrous solvents in reactions .

Basic: How can researchers distinguish between positional isomers of brominated dimethyl ethers using spectroscopic data?

Methodological Answer:

  • NOE (Nuclear Overhauser Effect) Experiments : Detect spatial proximity between protons (e.g., methyl and isopropyloxy groups) to confirm substitution pattern .
  • IR Spectroscopy : C–Br stretching vibrations (500–600 cm⁻¹) vary slightly based on electronic environment, aiding isomer identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.